molecular formula C21H17ClN4O3 B4377863 N-(1-benzyl-1H-1,2,4-triazol-3-yl)-5-[(2-chlorophenoxy)methyl]-2-furamide

N-(1-benzyl-1H-1,2,4-triazol-3-yl)-5-[(2-chlorophenoxy)methyl]-2-furamide

Cat. No.: B4377863
M. Wt: 408.8 g/mol
InChI Key: LVESZWARVYHEIW-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-1,2,4-triazol-3-yl)-5-[(2-chlorophenoxy)methyl]-2-furamide: is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a benzyl group, a chlorophenoxy group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzyl-1H-1,2,4-triazol-3-yl)-5-[(2-chlorophenoxy)methyl]-2-furamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group is usually introduced via a nucleophilic substitution reaction.

    Attachment of the Chlorophenoxy Group: This step involves the reaction of a chlorophenol derivative with the triazole intermediate.

    Formation of the Furan Ring: The furan ring is synthesized through cyclization reactions involving appropriate precursors.

    Final Coupling: The final step involves coupling the triazole intermediate with the furan derivative under suitable conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and furan moieties.

    Reduction: Reduction reactions can occur at the triazole ring and the chlorophenoxy group.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the benzyl and chlorophenoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a catalyst in various chemical reactions.

Biology:

  • Investigated for its potential as an antimicrobial agent due to the presence of the triazole ring, which is known for its biological activity.

Medicine:

  • Explored for its potential therapeutic applications, including antifungal and anticancer properties.

Industry:

  • Potential applications in the development of new materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-1,2,4-triazol-3-yl)-5-[(2-chlorophenoxy)methyl]-2-furamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    N-(1-benzyl-1H-1,2,4-triazol-3-yl)-5-[(2-chlorophenoxy)methyl]-2-thiopheneamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-(1-benzyl-1H-1,2,4-triazol-3-yl)-5-[(2-chlorophenoxy)methyl]-2-pyrroleamide: Similar structure but with a pyrrole ring instead of a furan ring.

Uniqueness:

  • The presence of the furan ring in N-(1-benzyl-1H-1,2,4-triazol-3-yl)-5-[(2-chlorophenoxy)methyl]-2-furamide imparts unique chemical and biological properties, distinguishing it from similar compounds with different heterocyclic rings.

Properties

IUPAC Name

N-(1-benzyl-1,2,4-triazol-3-yl)-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3/c22-17-8-4-5-9-18(17)28-13-16-10-11-19(29-16)20(27)24-21-23-14-26(25-21)12-15-6-2-1-3-7-15/h1-11,14H,12-13H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVESZWARVYHEIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=N2)NC(=O)C3=CC=C(O3)COC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-benzyl-1H-1,2,4-triazol-3-yl)-5-[(2-chlorophenoxy)methyl]-2-furamide
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N-(1-benzyl-1H-1,2,4-triazol-3-yl)-5-[(2-chlorophenoxy)methyl]-2-furamide
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N-(1-benzyl-1H-1,2,4-triazol-3-yl)-5-[(2-chlorophenoxy)methyl]-2-furamide
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N-(1-benzyl-1H-1,2,4-triazol-3-yl)-5-[(2-chlorophenoxy)methyl]-2-furamide
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N-(1-benzyl-1H-1,2,4-triazol-3-yl)-5-[(2-chlorophenoxy)methyl]-2-furamide
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N-(1-benzyl-1H-1,2,4-triazol-3-yl)-5-[(2-chlorophenoxy)methyl]-2-furamide

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